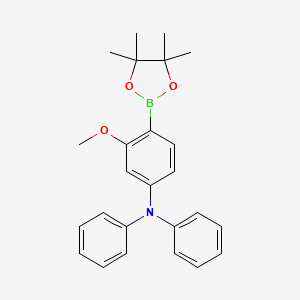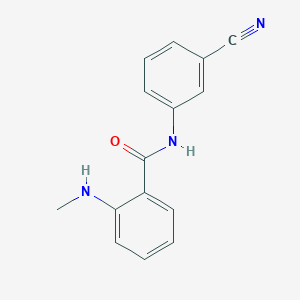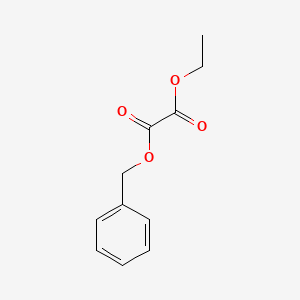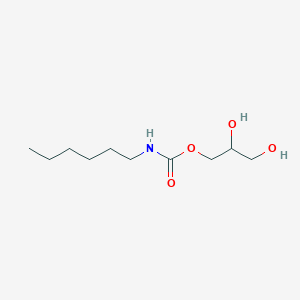
4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core with three ethene-2,1-diyl linkages, each connected to an N,N-dimethylaniline group. Its structure allows for interesting electrochemical and photophysical properties, making it a subject of interest in scientific research.
準備方法
The synthesis of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) typically involves a multi-step organic synthesis process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as benzene-1,3,5-tricarbaldehyde and N,N-dimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent like dichloromethane.
Step-by-Step Synthesis: The benzene-1,3,5-tricarbaldehyde undergoes a condensation reaction with N,N-dimethylaniline in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
化学反応の分析
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups, using reagents like halogens or alkylating agents.
科学的研究の応用
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) involves its interaction with molecular targets through its ethene-2,1-diyl linkages and N,N-dimethylaniline groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.
類似化合物との比較
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can be compared with similar compounds such as:
4,4’,4’'-((1E,1’E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline): This compound has a similar core structure but includes a thiadiazole ring, which imparts different electrochemical properties.
4,4’,4’‘-((1E,1’E,1’'E)-((ethoxymethanetriyl)tris(benzene-4,1-diyl))tris(ethene-2,1-diyl))tris(N,N-dimethylaniline): This compound has an ethoxymethanetriyl group instead of a benzene core, leading to variations in its chemical behavior.
These comparisons highlight the uniqueness of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) in terms of its structural and functional properties.
特性
分子式 |
C36H39N3 |
|---|---|
分子量 |
513.7 g/mol |
IUPAC名 |
4-[(E)-2-[3,5-bis[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C36H39N3/c1-37(2)34-19-13-28(14-20-34)7-10-31-25-32(11-8-29-15-21-35(22-16-29)38(3)4)27-33(26-31)12-9-30-17-23-36(24-18-30)39(5)6/h7-27H,1-6H3/b10-7+,11-8+,12-9+ |
InChIキー |
VSAWFEVXRZAILT-SRDSWEMOSA-N |
異性体SMILES |
CN(C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)N(C)C)/C=C/C4=CC=C(C=C4)N(C)C)C |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)N(C)C)C=CC4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)


![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)

![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)

![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)

